molecular formula C22H26ClN3O2 B277839 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

Numéro de catalogue B277839
Poids moléculaire: 399.9 g/mol
Clé InChI: MEUDCICEAKCJKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide, commonly known as CBP-307, is a novel small molecule drug that has been developed as a potential treatment for various psychiatric and neurological disorders. It belongs to the class of drugs called piperazine derivatives and has been shown to have promising therapeutic effects in preclinical studies.

Mécanisme D'action

The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. Specifically, CBP-307 has been shown to increase the release of serotonin and dopamine, while also modulating the activity of glutamate receptors.
Biochemical and Physiological Effects
CBP-307 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. These effects are thought to underlie the therapeutic potential of CBP-307 for various psychiatric and neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CBP-307 for lab experiments is its selectivity for specific neurotransmitter systems in the brain. This allows for more precise targeting of specific brain circuits and may lead to fewer side effects compared to other drugs that affect multiple neurotransmitter systems. However, one limitation of CBP-307 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Orientations Futures

There are many potential future directions for the study of CBP-307. One area of interest is the development of new formulations or delivery methods that could improve its pharmacokinetic properties and enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CBP-307 and its potential for treating various psychiatric and neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of CBP-307 in humans.

Méthodes De Synthèse

The synthesis of CBP-307 involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 1-piperazinecarboxylic acid to form 4-(4-chlorobenzoyl)-1-piperazinyl)acetic acid. This intermediate is then reacted with 2-aminophenylpentanamide to produce the final product, CBP-307.

Applications De Recherche Scientifique

CBP-307 has been extensively studied in preclinical models of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. In these studies, CBP-307 has been shown to have potent and selective effects on key neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems.

Propriétés

Nom du produit

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

Formule moléculaire

C22H26ClN3O2

Poids moléculaire

399.9 g/mol

Nom IUPAC

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]pentanamide

InChI

InChI=1S/C22H26ClN3O2/c1-2-3-8-21(27)24-19-6-4-5-7-20(19)25-13-15-26(16-14-25)22(28)17-9-11-18(23)12-10-17/h4-7,9-12H,2-3,8,13-16H2,1H3,(H,24,27)

Clé InChI

MEUDCICEAKCJKV-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

SMILES canonique

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.